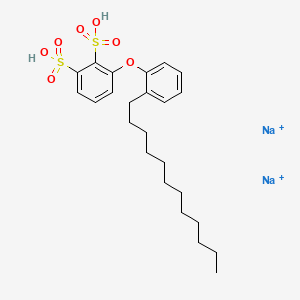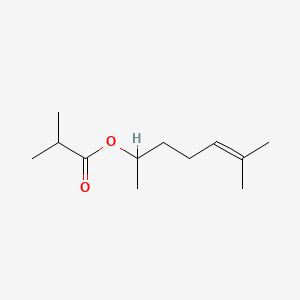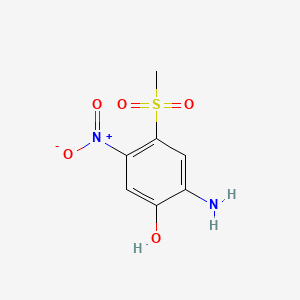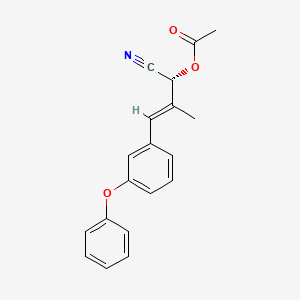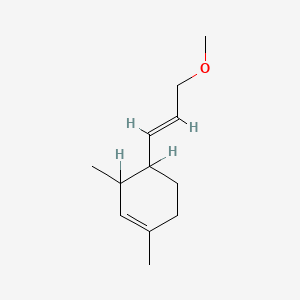
4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is an organic compound belonging to the class of cyclohexenes This compound is characterized by a cyclohexene ring substituted with a methoxyprop-1-en-1-yl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylcyclohexene with 3-methoxyprop-1-en-1-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can be employed to enhance the efficiency of the reaction. The use of automated reactors and real-time monitoring systems can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can lead to the formation of saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexene derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as oxidation, reduction, or substitution. The molecular targets and pathways involved include enzyme-catalyzed processes and interactions with specific receptors or active sites in biological systems.
類似化合物との比較
- 1,3-Dimethylcyclohexene
- 4-(3-Hydroxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
- 4-(3-Chloroprop-1-en-1-yl)-1,3-dimethylcyclohexene
Comparison: Compared to 1,3-dimethylcyclohexene, 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene has an additional methoxyprop-1-en-1-yl group, which imparts unique chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents and increases its potential for undergoing nucleophilic substitution reactions. The compound’s structural features also make it distinct from its hydroxy and chloro analogs, providing different reactivity patterns and applications.
特性
CAS番号 |
93840-76-7 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
4-[(E)-3-methoxyprop-1-enyl]-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H20O/c1-10-6-7-12(11(2)9-10)5-4-8-13-3/h4-5,9,11-12H,6-8H2,1-3H3/b5-4+ |
InChIキー |
HCRGRVZLFBLUGI-SNAWJCMRSA-N |
異性体SMILES |
CC1C=C(CCC1/C=C/COC)C |
正規SMILES |
CC1C=C(CCC1C=CCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


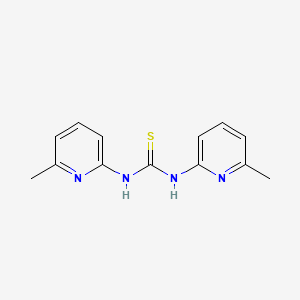
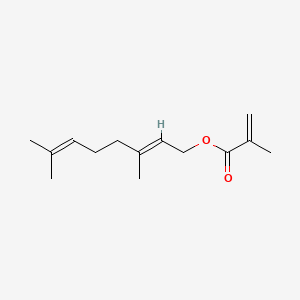
![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

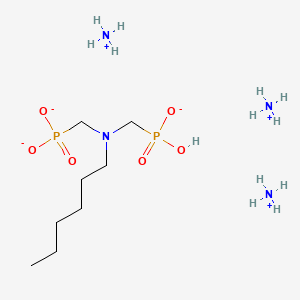
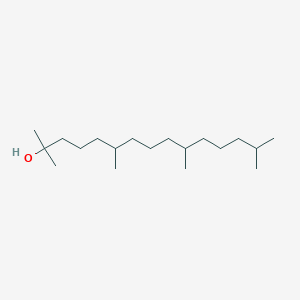
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
